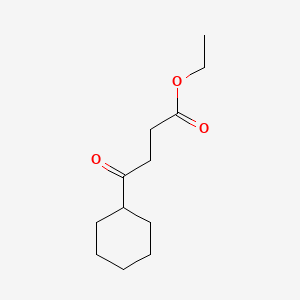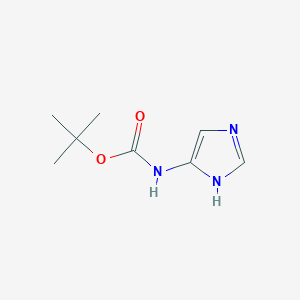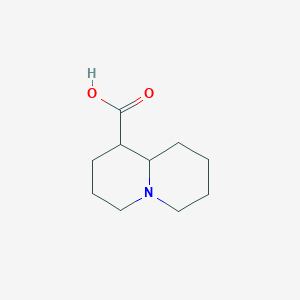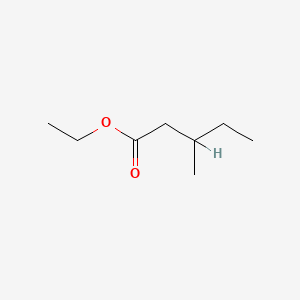
2-甲基哌啶-2-羧酸
描述
2-Methyl-2-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-piperidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-piperidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性哌啶衍生物的合成
哌啶衍生物在药物化学中至关重要,因为它们存在于许多药物中。将 2-甲基哌啶-2-羧酸部分引入化合物中,可以导致新型生物活性分子的开发。 这些衍生物已被探索用于治疗各种疾病,包括癌症、病毒感染和神经系统疾病 .
手性催化剂的开发
2-甲基哌啶-2-羧酸的手性性质使其成为开发用于不对称合成的手性催化剂的候选者。 这些催化剂对于生产对映异构体纯的物质至关重要,这是药物生产的关键方面 .
纳米技术应用
在纳米技术中,诸如 2-甲基哌啶-2-羧酸之类的羧酸可以修饰纳米颗粒的表面。 这种修饰对于改善纳米颗粒在各种基质中的分散和掺入至关重要,这有利于创建具有特定性能的先进材料 .
高分子化学
羧酸在高分子化学中发挥着重要作用。它们可以作为聚合过程中的单体、添加剂或催化剂。 将 2-甲基哌啶-2-羧酸掺入聚合物中可以赋予所得材料独特的物理和化学性质 .
有机合成
2-甲基哌啶-2-羧酸参与各种有机反应,例如取代、消除和偶联。 它在有机合成中的应用可以导致创建具有潜在应用的不同科学领域的复杂分子 .
药物发现和药理学
2-甲基哌啶-2-羧酸所属的哌啶核是许多治疗剂的常见特征。 对哌啶衍生物的研究在发现具有抗癌、抗病毒和抗疟疾特性的新药方面显示出希望 .
对映选择性合成
2-甲基哌啶-2-羧酸可用于实现对映选择性合成,即优先产生一种对映异构体而不是另一种。 这在药物生产中尤其重要,因为活性通常取决于分子的手性 .
研究环境中的安全性和处理
虽然不是直接应用,但重要的是要注意在研究环境中处理 2-甲基哌啶-2-羧酸相关的安全协议。 适当的实验室服装和预防措施对于确保该化合物在科学实验中的安全使用是必要的 .
未来方向
Piperidines, including “2-Methyl-2-piperidinecarboxylic acid”, have potential for future research and development in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
2-Methyl-2-piperidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as lysine cyclodeaminase, which converts lysine to pipecolic acid . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the conversion of substrates into products essential for cellular functions.
Cellular Effects
2-Methyl-2-piperidinecarboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA), which are crucial for regulating cellular responses to external stimuli . Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2-piperidinecarboxylic acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-piperidinecarboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-piperidinecarboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where specific dosages are required to elicit a measurable biological response.
Metabolic Pathways
2-Methyl-2-piperidinecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as lysine cyclodeaminase, which converts lysine to pipecolic acid, a key intermediate in the biosynthesis of secondary metabolites . The compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid and nitrogen metabolism.
Transport and Distribution
The transport and distribution of 2-Methyl-2-piperidinecarboxylic acid within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and efflux across cellular membranes . Additionally, the compound can bind to intracellular proteins that influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
2-Methyl-2-piperidinecarboxylic acid exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytosol, nucleus, or mitochondria, where it exerts its biochemical effects. The subcellular localization of the compound can influence its activity and function, as it interacts with different biomolecules within these compartments.
属性
IUPAC Name |
2-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOAERYNWZGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)






